molecular formula C7H4FNOS B1408655 2-Fluorobenzo[d]thiazol-7-ol CAS No. 1261460-85-8

2-Fluorobenzo[d]thiazol-7-ol

Cat. No.: B1408655
CAS No.: 1261460-85-8
M. Wt: 169.18 g/mol
InChI Key: PNTVXHZQBKGSGQ-UHFFFAOYSA-N
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Description

2-Fluorobenzo[d]thiazol-7-ol is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Biochemical Analysis

Biochemical Properties

2-Fluoro-7-hydroxybenzothiazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . These interactions can inhibit the activity of these enzymes, leading to potential antibacterial effects. Additionally, 2-Fluoro-7-hydroxybenzothiazole has been shown to interact with biofilm formation and cell wall permeability, further contributing to its antimicrobial properties .

Cellular Effects

2-Fluoro-7-hydroxybenzothiazole affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to changes in gene expression related to oxidative damage . It also affects cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses. For example, it has been found to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of 2-Fluoro-7-hydroxybenzothiazole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity . This inhibition disrupts DNA replication and transcription, leading to antibacterial effects. Additionally, 2-Fluoro-7-hydroxybenzothiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-7-hydroxybenzothiazole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-7-hydroxybenzothiazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been observed to cause persistent oxidative stress and changes in cellular metabolism, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Fluoro-7-hydroxybenzothiazole vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antibacterial activity and modulation of cell signaling pathways . At high doses, it can cause toxic or adverse effects, including oxidative stress, disruption of cellular metabolism, and potential damage to vital organs . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2-Fluoro-7-hydroxybenzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can further interact with cellular processes . These metabolic pathways can affect the compound’s activity, stability, and overall biological effects. For instance, the interaction with cytochrome P450 enzymes can influence the rate of metabolism and the formation of active or inactive metabolites .

Transport and Distribution

The transport and distribution of 2-Fluoro-7-hydroxybenzothiazole within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins, influencing its localization and accumulation within cells . Studies have shown that 2-Fluoro-7-hydroxybenzothiazole can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution within tissues can also affect its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of 2-Fluoro-7-hydroxybenzothiazole plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the nucleus, where it interacts with DNA and regulatory proteins, influencing gene expression and cellular processes . The subcellular localization can also affect the compound’s stability and degradation, further influencing its biological activity.

Preparation Methods

The synthesis of 2-Fluorobenzo[d]thiazol-7-ol can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with fluorinated aldehydes or ketones under acidic conditions. Another approach is the cyclization of 2-fluoroaniline with carbon disulfide and subsequent oxidation. Industrial production methods often utilize green chemistry principles to minimize environmental impact and improve yield .

Chemical Reactions Analysis

2-Fluorobenzo[d]thiazol-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

2-Fluorobenzo[d]thiazol-7-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Fluorobenzo[d]thiazol-7-ol can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Lacks the fluorine and hydroxyl groups, resulting in different chemical properties and biological activities.

    2-Mercaptobenzothiazole: Contains a thiol group instead of a hydroxyl group, making it more reactive in certain chemical reactions.

    2-Phenylbenzothiazole:

Properties

IUPAC Name

2-fluoro-1,3-benzothiazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTVXHZQBKGSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)SC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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